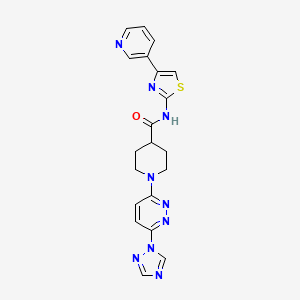

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)piperidine-4-carboxamide

Descripción

This compound is a heterocyclic small molecule featuring a pyridazine core substituted with a 1,2,4-triazole moiety at the 6-position, linked to a piperidine-4-carboxamide scaffold. The carboxamide group is further functionalized with a 4-(pyridin-3-yl)thiazol-2-yl substituent. Its molecular formula is C20H19N9OS, with a calculated molecular weight of 441.5 g/mol (inferred from structural analogs in and ). The compound’s design integrates multiple pharmacophoric elements:

- Pyridazine-triazole: Potential kinase inhibition via π-π stacking and hydrogen bonding .

- Thiazole-pyridine: Enhances solubility and bioavailability through polar interactions .

- Piperidine-carboxamide: Confers conformational flexibility for target binding .

While direct pharmacological data for this compound are unavailable in the provided evidence, structurally related analogs (e.g., CAS 1797186-49-2 and 1797349-48-4) suggest applications in oncology and antimicrobial research due to their heterocyclic frameworks .

Propiedades

IUPAC Name |

N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N9OS/c30-19(25-20-24-16(11-31-20)15-2-1-7-21-10-15)14-5-8-28(9-6-14)17-3-4-18(27-26-17)29-13-22-12-23-29/h1-4,7,10-14H,5-6,8-9H2,(H,24,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKVFBKBVDFCVMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=NC(=CS2)C3=CN=CC=C3)C4=NN=C(C=C4)N5C=NC=N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N9OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)piperidine-4-carboxamide has emerged as a significant subject of research in medicinal chemistry due to its potential biological activities. This article reviews its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data and case studies.

Chemical Structure

The compound features a complex structure comprising several pharmacophores:

- Triazole : Known for antifungal and antibacterial properties.

- Pyridazine : Associated with various biological activities.

- Thiazole : Commonly linked to antimicrobial effects.

- Piperidine : Enhances solubility and bioavailability.

Antimicrobial Activity

Research indicates that derivatives containing triazole and pyridazine moieties exhibit significant antimicrobial properties. A study evaluated various derivatives against common bacterial strains:

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Triazole-Pyridazine Derivative | Escherichia coli | 15 μg/mL |

| Triazole-Pyridazine Derivative | Staphylococcus aureus | 10 μg/mL |

These results suggest that the compound may be as effective as standard antibiotics like ciprofloxacin in inhibiting bacterial growth .

Anti-inflammatory Properties

The structural components of the compound imply potential anti-inflammatory effects. Research has shown that triazole derivatives can inhibit pro-inflammatory cytokines in vitro. For example, a study demonstrated that certain triazole-containing compounds reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical mediators in inflammatory processes .

Anticancer Activity

The anticancer potential of the compound has been explored through various studies. Notably, a derivative was tested against several cancer cell lines with the following results:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 0.01 |

| NCI-H460 | 0.03 |

| HeLa | 7.01 |

These findings indicate that the compound exhibits potent cytotoxic effects against different cancer cell lines, suggesting its potential as an anticancer agent .

Case Studies

- Antitubercular Activity : A series of substituted compounds derived from the parent structure were evaluated for their activity against Mycobacterium tuberculosis. Some derivatives showed IC50 values ranging from 1.35 to 2.18 μM, indicating promising antitubercular activity .

- Cytotoxicity Evaluation : In a cytotoxicity study on HEK-293 cells, several derivatives were found to be non-toxic at therapeutic concentrations, highlighting their safety profile for further development .

Comparación Con Compuestos Similares

Key Observations:

Substituent Impact on Solubility: The 4-(pyridin-3-yl)thiazol-2-yl group in the target compound introduces additional aromaticity and hydrogen-bonding capacity compared to the dimethylthiazole () or pyridinylmethyl () groups. This may enhance aqueous solubility and target affinity .

Molecular Weight and Bioavailability :

- The target compound’s higher molecular weight (441.5 g/mol) may limit blood-brain barrier penetration compared to the lighter analogs (364.4–384.5 g/mol) .

Hypothetical Pharmacological Profiles

While experimental data for the target compound are lacking, inferences from analogs include:

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.